An In-depth Technical Guide to the Molecular Structure of Bacteriochlorophyll B
An In-depth Technical Guide to the Molecular Structure of Bacteriochlorophyll B
Bacteriochlorophyll B (BChl b) is a photosynthetic pigment found in various phototrophic bacteria, most notably in purple bacteria such as Blastochloris viridis.[1] It is distinguished by having the most red-shifted light absorption maximum of all naturally occurring chlorophylls, enabling organisms that contain it to perform anoxygenic photosynthesis using near-infrared light at wavelengths not utilized by plants or cyanobacteria.[1] This unique spectral property stems directly from its distinct molecular architecture.
Core Molecular Structure
The fundamental framework of Bacteriochlorophyll B is a bacteriochlorin macrocycle. This is a large heterocyclic aromatic ring system derived from porphyrin.[2] Key features of the core structure include:
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Bacteriochlorin Ring : Unlike chlorins (found in chlorophylls c, d, e, and f) which have one reduced pyrrole ring, bacteriochlorins possess two reduced pyrrole rings (specifically, rings B and D).[2] This reduction in conjugation compared to a porphyrin ring is a defining characteristic of bacteriochlorophylls a, b, and g.[2][3]
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Central Magnesium Ion : At the center of the bacteriochlorin ring, a magnesium ion (Mg²⁺) is chelated. It is coordinated by the four nitrogen atoms of the constituent pyrrole rings, a feature common to all chlorophylls and bacteriochlorophylls.[4] The removal of this magnesium ion by protons results in the formation of bacteriophaeophytin b.[2]
Distinguishing Side Chains and Substituents
The specific identity and biological function of Bacteriochlorophyll B are determined by the array of side chains attached to the periphery of the bacteriochlorin core. The most critical substituent that differentiates BChl b from the more common BChl a is located at the C8 position.
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C8 Ethylidene Group : Bacteriochlorophyll B features an ethylidene group (=CH-CH₃) at the C8 position of the macrocycle.[1][5] This exocyclic double bond extends the conjugated π-system of the molecule, which is the primary reason for the significant red-shift of its Qy absorption band compared to BChl a, which has an ethyl group (-CH₂-CH₃) at the same position.[1]
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C3 Acetyl Group : At the C3 position, BChl b has an acetyl group (-CO-CH₃). Resonance Raman spectroscopy has shown that this acetyl group can form strong hydrogen bonds with the surrounding protein environment in light-harvesting complexes, further influencing the pigment's spectral properties.[6]
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Esterifying Tail : The propionic acid side chain on ring D is esterified with a long-chain isoprenoid alcohol. This lipophilic "tail," typically a phytyl (C₂₀H₃₉O) or geranylgeranyl (C₂₀H₃₃O) group, serves to anchor the pigment within the hydrophobic environment of the photosynthetic membranes and protein complexes.[7]
Quantitative and Spectroscopic Data
The unique structural features of BChl b give rise to its characteristic spectroscopic signature. The extended conjugation caused by the C8-ethylidene group pushes its main Qy absorption band into the near-infrared spectrum.
| Parameter | Value | Notes |
| Chemical Formula | C₅₅H₇₂MgN₄O₆ | Assuming a phytyl esterifying tail. Differs from BChl a (C₅₅H₇₄MgN₄O₆) by two hydrogen atoms.[1][8] |
| Molar Mass | ~909.5 g/mol | Calculated for the phytyl-esterified form. |
| In Vitro Qy Absorption Max. | ~795 nm (in methanol) | The primary long-wavelength absorption band for the unbound pigment.[1] |
| In Vivo Qy Absorption Max. | 1020–1040 nm | Within the native light-harvesting (LH1) protein complex, protein-pigment interactions cause a massive red-shift.[2][3] |
| Other In Vivo Absorption | 835–850 nm | Corresponds to other electronic transitions within the photosynthetic apparatus.[2][3] |
Experimental Protocols for Structural Elucidation
The determination of the complex molecular structure of Bacteriochlorophyll B relies on a combination of spectroscopic and crystallographic techniques.
Isolation and Purification
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Objective : To extract BChl b from bacterial cells and purify it from other cellular components.
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Protocol :
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Bacterial cells (e.g., Blastochloris viridis) are harvested by centrifugation.
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Pigments are extracted from the cell pellets using an organic solvent mixture, typically acetone/methanol (7:2, v/v).[9]
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The crude extract is clarified by centrifugation or filtration to remove cell debris.
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Purification is achieved using chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC), which separates BChl b from other pigments like carotenoids and bacteriophaeophytin.[10]
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Spectroscopic Analysis
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Objective : To confirm the identity and determine the structural connectivity of the purified pigment.
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Protocols :
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UV-Visible Spectroscopy : The purified pigment is dissolved in a suitable solvent (e.g., methanol or acetone), and its absorption spectrum is measured. The characteristic Qy peak around 795 nm confirms the presence of BChl b.[1][11]
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Mass Spectrometry (MS) : Provides the exact molecular weight of the molecule, confirming its elemental composition. Fragmentation analysis can help identify the nature of the side chains and the esterifying alcohol.
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Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are the most powerful techniques for determining the precise arrangement of atoms. By analyzing chemical shifts, coupling constants, and through 2D-NMR experiments (like COSY and HMQC), the complete covalent structure, including the stereochemistry of the side chains, can be elucidated.
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X-ray Crystallography
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Objective : To determine the three-dimensional structure of BChl b in its native protein environment.
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Protocol :
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The light-harvesting or reaction center protein complexes containing BChl b are isolated and purified.
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The protein-pigment complexes are crystallized under specific conditions of pH, temperature, and precipitant concentration.
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The resulting crystals are exposed to a focused beam of X-rays. The diffraction pattern produced is recorded.
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Complex computational analysis of the diffraction data allows for the construction of an electron density map, from which the precise 3D arrangement of every atom in the complex, including the BChl b molecules and their interactions with the protein, can be determined. The first membrane protein structure ever determined was the BChl b-containing reaction center from Blastochloris viridis.[1]
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Biosynthesis of Bacteriochlorophyll B
Bacteriochlorophylls a and b share a common biosynthetic pathway with chlorophylls up to the formation of the precursor chlorophyllide a (Chlide a).[1] The divergence and creation of the unique BChl b structure occurs in subsequent enzymatic steps. The key transformation is the reduction of the C7=C8 double bond and the simultaneous formation of the C8-ethylidene group.
The biosynthesis from the common precursor 8-vinyl-chlorophyllide a is catalyzed by the enzyme chlorophyllide a oxidoreductase (COR).[1] The specific isoform of this enzyme found in BChl b-producing organisms is responsible for reducing the C7=C8 bond of a vinyl-group-carrying substrate in a manner that results in the characteristic ethylidene group, rather than the ethyl group seen in BChl a biosynthesis.[1]
References
- 1. Engineered biosynthesis of bacteriochlorophyll b in Rhodobacter sphaeroides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bacteriochlorophyll - Wikipedia [en.wikipedia.org]
- 3. Bacteriochlorophyll [medbox.iiab.me]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. researchgate.net [researchgate.net]
- 6. Circular dichroism and resonance Raman spectroscopies of bacteriochlorophyll <i>b</i>-containing LH1-RC complexes - ProQuest [proquest.com]
- 7. royalsocietypublishing.org [royalsocietypublishing.org]
- 8. Bacteriochlorophyll | C55H74MgN4O6 | CID 6440857 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Spectroscopy and quantification of bacteriochlorophyll concentration [bio-protocol.org]
